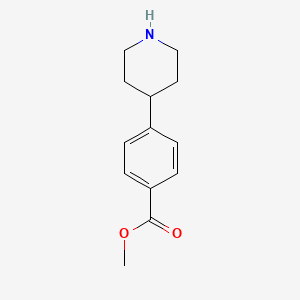
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Vue d'ensemble
Description
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, also known as MOPA, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicinal chemistry. MOPA is a phthalazinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in recent years. In
Mécanisme D'action
The mechanism of action of Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, it has been investigated for its potential to reduce viral replication and improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has advantages and limitations for lab experiments. One advantage is its potential to inhibit specific enzymes and signaling pathways, making it a useful tool for investigating the mechanisms of various biological processes. However, Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. In addition, its potential toxicity and side effects need to be carefully evaluated in preclinical studies before it can be considered for clinical use.
Orientations Futures
There are many future directions for the research on Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Another direction is to optimize its synthesis method and improve its solubility and stability for better bioavailability and efficacy. Additionally, the development of Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate derivatives with improved pharmacological properties and reduced toxicity could lead to the discovery of new drugs for various diseases.
Applications De Recherche Scientifique
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has potential applications in the field of medicinal chemistry. It has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been shown to inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. It has also been investigated as a potential treatment for viral infections, such as HIV and hepatitis C.
Propriétés
IUPAC Name |
methyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-12(16)9-6-4-3-5-8(9)10(13-14)7-11(15)17-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXFGXAAZKEREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-5-azabicyclo[2.2.2]octane](/img/structure/B3121119.png)







![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)

![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)


